molecular formula C15H16F3N5O B2636667 2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2380044-60-8

2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine

Katalognummer B2636667
CAS-Nummer: 2380044-60-8
Molekulargewicht: 339.322
InChI-Schlüssel: UHYUDXCVCBMIKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PF-06463922. It is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.

Wirkmechanismus

PF-06463922 works by inhibiting the activity of several kinases, including the protein kinase C (PKC) family, which play a crucial role in the development and progression of various diseases. By inhibiting these kinases, PF-06463922 can prevent the growth and proliferation of cancer cells, reduce inflammation in autoimmune disorders, and prevent the replication of viruses in infectious diseases.

Biochemische Und Physiologische Effekte

PF-06463922 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including PKC, which play a crucial role in the development and progression of various diseases. PF-06463922 has also been found to reduce inflammation in autoimmune disorders and prevent the replication of viruses in infectious diseases.

Vorteile Und Einschränkungen Für Laborexperimente

PF-06463922 has several advantages for lab experiments. It is a potent inhibitor of several kinases, making it an ideal candidate for studying the role of these kinases in disease development and progression. However, PF-06463922 also has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may not be effective in inhibiting all kinases. Additionally, its potency may vary depending on the cell type and disease being studied.

Zukünftige Richtungen

There are several future directions for the study of PF-06463922. One potential direction is to study its efficacy in combination with other drugs for the treatment of various diseases. Another potential direction is to study its effects on other kinases and signaling pathways that play a role in disease development and progression. Additionally, further research is needed to determine the optimal dosage and administration of PF-06463922 for the treatment of various diseases.

Synthesemethoden

The synthesis of PF-06463922 involves a multistep process that includes the use of various reagents and catalysts. The method involves the reaction of 5-methylpyrimidine-2-carboxylic acid with 1-bromo-4-(trifluoromethyl)benzene to form an intermediate compound. This intermediate is then reacted with piperidine and a base to form the final product, PF-06463922.

Wissenschaftliche Forschungsanwendungen

PF-06463922 has been extensively studied for its potential applications in scientific research. It has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases. PF-06463922 has been found to be a potent inhibitor of several kinases that play a crucial role in the development and progression of these diseases. It has also been found to be effective in the treatment of drug-resistant cancers.

Eigenschaften

IUPAC Name

2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c1-10-8-20-14(21-9-10)24-11-3-6-23(7-4-11)13-19-5-2-12(22-13)15(16,17)18/h2,5,8-9,11H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYUDXCVCBMIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.